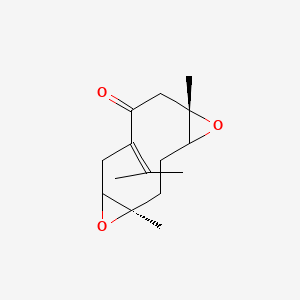

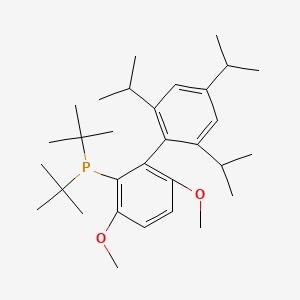

1,10:4,5-Diepoxy-7(11)-germacren-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a cyclic diterpene compound found in several species of plants, including the species of the genus Isodon, the genus Centratherum, and the genus Ocimum. It is a naturally occurring compound that has been studied for its various biological and medicinal properties.

Scientific Research Applications

Conformational Analysis and Selectivity in Germacrenes : Fransen, Dormans, and Buck (1983) explored the conformational calculations on related germacrenes to predict stable conformers and reaction outcomes, such as regioselective reduction and asymmetric induction in various reactions (Fransen, Dormans, & Buck, 1983).

Isolation from Natural Sources : Wang, Zhou, and Kong (2012) isolated new germacrane-type sesquiterpene stereoisomers from Chrysanthemum indicum, highlighting the natural occurrence and potential applications of similar compounds (Wang, Zhou, & Kong, 2012).

Evolutionary Insights and Synthase Reconstruction : Gonzalez et al. (2014) provided insights into the evolutionary mechanisms of germacrene A synthase, relevant for understanding the synthesis pathways of related compounds (Gonzalez et al., 2014).

Biotransformation Studies : Piet et al. (1995) investigated the biotransformation of germacrane epoxides, which is crucial for understanding the chemical modifications and potential applications of such compounds (Piet et al., 1995).

Insecticidal and Acaricidal Properties : Pretel et al. (2019) studied germacrone derivatives for their insecticidal and acaricidal properties, indicating potential applications in pest management (Pretel et al., 2019).

Occurrence in Essential Oils : Cornwell et al. (2001) identified germacradienols in the Myrtaceae family, which may have implications for fragrance and flavor industries (Cornwell et al., 2001).

properties

IUPAC Name |

(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHJHHZMCSHKDZ-CVSAEHQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC2[C@](O2)(CCC3[C@@](O3)(CC1=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)